![molecular formula C16H17N3O3 B2726850 N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide CAS No. 1904198-85-1](/img/structure/B2726850.png)
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide is a synthetic organic compound belonging to the family of oxazepines and pyrrole carboxamides
Preparation Methods
Synthetic Routes and Reaction Conditions: To synthesize this compound, several steps are generally involved:
Starting with the synthesis of the oxazepine core, typically involving the reaction of an appropriate aromatic amine with an oxalyl chloride derivative under reflux conditions.
The intermediate 3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl is then functionalized with an ethyl linker.
The final step involves coupling the pyrrole-2-carboxamide moiety using standard amide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: For large-scale industrial production, the compound is synthesized using flow chemistry techniques to ensure high yield and purity. Continuous reactors enable precise control of reaction parameters, minimizing side reactions and impurities.
Types of Reactions
Oxidation: The compound can undergo oxidation, typically at the pyrrole ring, using reagents like m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Hydrogenation reactions can be performed on the oxazepine ring using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitutions at the amide group using organolithium or Grignard reagents are common.
Common Reagents and Conditions
Oxidizing agents: m-CPBA, Potassium permanganate (KMnO4)
Reducing agents: Pd/C, Lithium aluminium hydride (LiAlH4)
Substituting agents: Organolithium compounds, Grignard reagents
Major Products
Oxidation products primarily include the corresponding N-oxide derivatives.
Reduction leads to dihydro derivatives, enhancing the compound’s solubility.
Substitution reactions yield a variety of functionalized pyrrole derivatives.
In Chemistry
Utilized as a ligand in coordination chemistry due to its multiple binding sites.
Studied for its potential as a building block in organic electronic materials.
In Biology and Medicine
Investigated for its potential anti-inflammatory and anti-cancer properties.
Acts as a lead compound for the development of new therapeutic agents targeting specific protein kinases.
In Industry
Employed in the development of novel polymers with enhanced thermal and mechanical properties.
Used as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The compound exerts its biological effects primarily through the inhibition of specific enzyme targets. By binding to the active site of enzymes such as protein kinases, it disrupts their normal function, leading to altered cellular signaling pathways. This mechanism is exploited in the design of anti-cancer agents.
Comparison with Similar Compounds
Compared to other oxazepine derivatives, N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-1H-pyrrole-2-carboxamide offers unique advantages due to its dual functional groups.
Unique Structural Features: The combination of oxazepine and pyrrole moieties is rare, enhancing its chemical versatility.
Similar Compounds: Other compounds in this class include 2-phenyl-2,3-dihydrobenzo[f][1,4]oxazepine and 1-ethylpyrrole-2-carboxamide, each exhibiting distinct properties and applications.
Through its multi-faceted capabilities, this compound stands out as a compound of significant interest in both research and industrial applications.
Properties
IUPAC Name |
N-[2-(3-oxo-5H-1,4-benzoxazepin-4-yl)ethyl]-1H-pyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c20-15-11-22-14-6-2-1-4-12(14)10-19(15)9-8-18-16(21)13-5-3-7-17-13/h1-7,17H,8-11H2,(H,18,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPCFYVYAZTBIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC=C2OCC(=O)N1CCNC(=O)C3=CC=CN3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-(2,6-Difluorophenyl)-1-{[4-(2-hydroxyethoxy)thian-4-yl]methyl}urea](/img/structure/B2726767.png)
![3-(4-chlorophenyl)-6-[(4-chlorophenyl)methyl]-3H,6H,7H-[1,2,3]triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2726768.png)
![2-iodo-N-(3-{2-methyl-4-oxo-3H,4H-pyrido[2,3-d]pyrimidin-3-yl}phenyl)benzamide](/img/structure/B2726769.png)
![N-(2-(3-(benzo[d][1,3]dioxol-5-yl)ureido)ethyl)-4-propionamidobenzamide](/img/structure/B2726772.png)
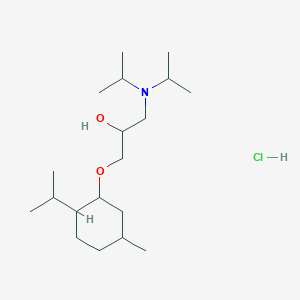

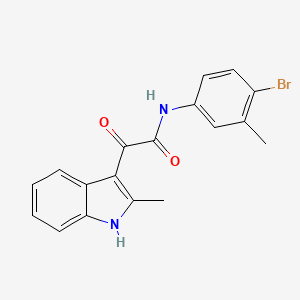
![1-(3-chlorophenyl)-N-[4-fluoro-3-(prop-2-enamido)phenyl]-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2726781.png)

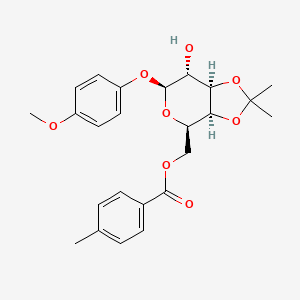
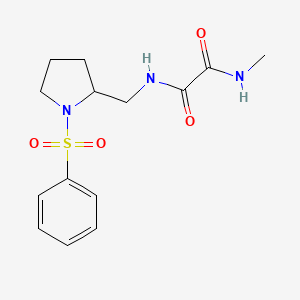

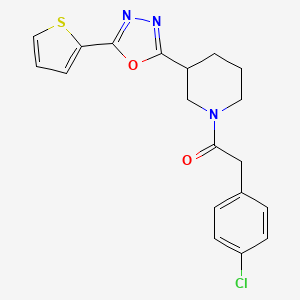
![2,5-difluoro-N-[2-methoxy-4-(methylsulfanyl)butyl]benzene-1-sulfonamide](/img/structure/B2726790.png)
